An In-depth Technical Guide to 2-(Bromomethyl)pyrimidine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-(Bromomethyl)pyrimidine: Properties, Synthesis, and Applications
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the physical and chemical properties of 2-(Bromomethyl)pyrimidine. It provides field-proven insights into its synthesis, reactivity, handling, and characterization, grounded in authoritative references.
Introduction: The Significance of a Versatile Building Block
2-(Bromomethyl)pyrimidine (CAS No: 54198-85-5) is a halogenated heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1] Its structure uniquely combines an electron-deficient pyrimidine ring, a core component of nucleic acids, with a highly reactive bromomethyl group.[1] This bromomethyl moiety functions as a potent electrophilic handle, enabling facile reactions with a wide array of nucleophiles.[1] Consequently, it serves as a critical building block for introducing the privileged pyrimidine scaffold into complex molecular architectures, particularly in the development of novel pharmaceuticals and functional materials.[1][2]
Core Physicochemical Properties
The fundamental properties of 2-(Bromomethyl)pyrimidine are summarized below. These values are essential for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source |
| IUPAC Name | 2-(bromomethyl)pyrimidine | [1][3] |
| CAS Number | 54198-85-5 | [1][3][4] |
| Molecular Formula | C₅H₅BrN₂ | [3] |
| Molecular Weight | 173.01 g/mol | [3] |
| Physical Form | Solid | [5] |
| Purity | Typically ≥95% | [3] |
| InChI Key | GEYSGGMNQZJFIL-UHFFFAOYSA-N | [3] |
| Canonical SMILES | BrCC1=NC=CC=N1 | [3] |
Synthesis Pathway: Free-Radical Bromination
The most common and efficient method for synthesizing 2-(Bromomethyl)pyrimidine is through the free-radical bromination of its precursor, 2-methylpyrimidine.[1] This reaction leverages the relative stability of the resulting radical intermediate.
Causality of Experimental Design:
-
Reagent Selection: N-bromosuccinimide (NBS) is the preferred brominating agent. Unlike elemental bromine, NBS provides a low, constant concentration of Br₂, minimizing side reactions. It is particularly effective for allylic and benzylic-type brominations, a category to which the methyl group on the pyrimidine ring belongs.
-
Initiator: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to start the chain reaction by generating the initial bromine radical upon thermal or photochemical decomposition.[1]
-
Solvent: A non-polar, inert solvent like acetonitrile or dimethylformamide (DMF) is typically used to dissolve the reactants without interfering with the radical mechanism.[1]
Caption: Workflow for the synthesis of 2-(Bromomethyl)pyrimidine.
Step-by-Step Synthesis Protocol
This protocol is a self-validating system; successful synthesis is confirmed by characterization of the final product as described in Section 5.
-
Preparation: To a dry, round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-methylpyrimidine (1.0 eq) and N-bromosuccinimide (1.0-1.1 eq).
-
Inerting: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., acetonitrile) to create a solution or suspension of appropriate concentration (e.g., 0.2-0.5 M).
-
Initiation: Add the radical initiator, AIBN (0.05-0.1 eq).
-
Reaction: Heat the mixture to reflux (or irradiate with a UV lamp) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within a few hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude 2-(Bromomethyl)pyrimidine by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
Chemical Reactivity: The Electrophilic Hub
The synthetic utility of 2-(Bromomethyl)pyrimidine stems from the high reactivity of the bromomethyl group. The bromine atom is an excellent leaving group, and the adjacent carbon is rendered highly electrophilic by both the inductive effect of the bromine and the electron-withdrawing nature of the pyrimidine ring.[1] This makes it an ideal substrate for Sₙ2 nucleophilic substitution reactions.
Common transformations include:
-
Alkylation of Amines: Forms new C-N bonds, leading to 2-(aminomethyl)pyrimidine derivatives.
-
Alkylation of Thiols: Forms new C-S bonds, yielding 2-(thiomethyl)pyrimidine structures.
-
Alkylation of Alkoxides/Phenoxides: Forms new C-O bonds, creating ether linkages.[1]
These reactions are fundamental in drug discovery for linking the pyrimidine core to other pharmacophores.
Caption: General Sₙ2 nucleophilic substitution on 2-(Bromomethyl)pyrimidine.
Spectral Data and Characterization
Accurate characterization is paramount for confirming the identity and purity of synthesized 2-(Bromomethyl)pyrimidine.
¹H NMR Spectroscopy
Proton NMR is a primary tool for structural elucidation. The expected signals for 2-(Bromomethyl)pyrimidine are distinct:
-
Pyrimidine Ring Protons (H-4, H-5, H-6): These appear in the aromatic region, typically between δ 7.0 and 9.0 ppm.[1] The specific chemical shifts are influenced by the electron-withdrawing nitrogen atoms. Protons at positions 4 and 6 would likely appear as a doublet, coupled to the proton at position 5.[1]
-
Bromomethyl Protons (-CH₂Br): This group gives rise to a singlet (as there are no adjacent protons) in the upfield region, typically between δ 4.0 and 5.0 ppm.[1] The deshielding effect of the adjacent bromine and the pyrimidine ring places it in this characteristic range.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For 2-(Bromomethyl)pyrimidine, the mass spectrum will show a characteristic isotopic pattern for bromine, with two major peaks of nearly equal intensity: the molecular ion peak (M⁺) and the (M+2)⁺ peak, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.[6]
Infrared (IR) Spectroscopy
IR spectroscopy helps identify functional groups. Key expected absorptions include C-H stretching for the aromatic ring and aliphatic CH₂ group, C=N and C=C stretching vibrations for the pyrimidine ring, and a characteristic C-Br stretching absorption in the lower frequency region (typically 600-500 cm⁻¹).
Safety, Handling, and Storage
2-(Bromomethyl)pyrimidine and related compounds are hazardous and must be handled with appropriate precautions.
-
Hazards: The compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[3] Safety data sheets for similar corrosive brominated compounds indicate a risk of severe skin burns and eye damage.[7][8]
-
Handling:
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11]
-
For long-term stability, it is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (e.g., -20°C).[1][5]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]
-
Conclusion
2-(Bromomethyl)pyrimidine is a cornerstone reagent for synthetic chemists, offering a reliable route to a diverse range of pyrimidine-containing molecules. Its well-defined reactivity, centered on the electrophilic bromomethyl group, allows for predictable and efficient synthetic transformations. A thorough understanding of its physical properties, synthesis, and handling requirements, as outlined in this guide, is essential for its safe and effective use in research and development.
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Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives - IOSR Journal . IOSR Journal of Applied Chemistry. [Link]
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The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... - ResearchGate . ResearchGate. [Link]
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Synthesis of 2-Bromomethyl-3-Hydroxy-2-Hydroxymethyl-Propyl Pyrimidine and Theophylline Nucleosides Under Microwave Irradiation. Evaluation of Their Activity Against Hepatitis B Virus . Taylor & Francis Online. [Link]
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Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline . Pharmaguideline. [Link]
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1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system - ResearchGate . ResearchGate. [Link]
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Significance and Biological Importance of Pyrimidine in the Microbial World - PMC . NCBI. [Link]
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A mini review of pyrimidine and fused pyrimidine marketed drugs - CORE . CORE. [Link]
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